Product packaging for 2-Bromo-1,3-dichlorobenzene(Cat. No.:CAS No. 19393-92-1)

2-Bromo-1,3-dichlorobenzene

Cat. No.: B155771
CAS No.: 19393-92-1
M. Wt: 225.89 g/mol
InChI Key: UWOIDOQAQPUVOH-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Building Blocks in Organic Synthesis

Aryl halides are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. fiveable.meiitk.ac.in They serve as crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. numberanalytics.comiitk.ac.in Their importance lies in their ability to participate in a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. fiveable.mesigmaaldrich.com

Pioneering reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination have revolutionized organic synthesis, with aryl halides being key reactants. sigmaaldrich.comrsc.org These reactions allow for the precise and efficient formation of new bonds, enabling the construction of complex molecular architectures. sigmaaldrich.com The reactivity of aryl halides in these reactions is influenced by the nature of the halogen, with iodides being the most reactive and chlorides the least. fiveable.me This differential reactivity allows for selective transformations in molecules containing multiple different halogens.

Aryl halides are also used as solvents and are precursors for organometallic reagents, such as Grignard reagents, which are vital for forming new carbon-carbon bonds. iitk.ac.infiveable.me Their versatility makes them indispensable tools for synthetic chemists in both academic and industrial research. numberanalytics.com

Overview of Dichlorobenzene Isomers and their Research Relevance

Dichlorobenzenes (DCBs) exist in three isomeric forms: ortho (1,2-), meta (1,3-), and para (1,4-). While ortho- and para-dichlorobenzene are produced in large quantities and have significant commercial applications, the meta-isomer is less common. inchem.org The primary uses for o-DCB and p-DCB include serving as solvents, deodorizers, and insecticides. inchem.org

In research, the different isomers of dichlorobenzene are valuable for studying the effects of substituent positioning on the physical and chemical properties of the benzene (B151609) ring. aip.org For example, their interactions with other molecules, such as argon, have been studied to understand intermolecular forces. aip.org Furthermore, methods for separating these isomers, such as vapor permeation through zeolite membranes, are an active area of research with practical industrial applications. researchgate.net The meta-isomer, though less commercially prevalent, is a useful intermediate for synthesizing compounds like meta-chlorophenol and resorcinol, which are used in the production of synthetic resins and dyestuffs. google.com

Specific Focus on 2-Bromo-1,3-dichlorobenzene: A Unique Substitution Pattern

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrCl₂. It possesses a distinct substitution pattern with a bromine atom at the 2-position and chlorine atoms at the 1- and 3-positions of the benzene ring. smolecule.com This arrangement of halogens imparts unique chemical properties and reactivity to the molecule.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₃BrCl₂
Molecular Weight 225.89 g/mol
Melting Point 59–62°C
Boiling Point 241–243°C
Appearance Solid cymitquimica.com

The presence of both bromine and chlorine atoms, with their differing reactivities, makes this compound a valuable intermediate in organic synthesis. smolecule.com It is particularly useful in palladium-catalyzed cross-coupling reactions, where the more reactive carbon-bromine bond can be selectively targeted, allowing for regioselective functionalization of the aromatic ring. This property is leveraged in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

One of the common methods for synthesizing this compound involves the diazotization of 2-chloroaniline, followed by a Sandmeyer reaction to introduce the bromine atom. smolecule.com Industrially, electrophilic aromatic substitution reactions are also employed.

Research applications of this compound include its use as a building block for creating more complex structures like diarylthiophenes and polyaza macrocycles through palladium-catalyzed reactions. Its unique structure also makes it a subject of study for understanding electrophilic aromatic substitution mechanisms.

Historical Development of Synthetic Routes

The synthetic routes to this compound are rooted in the broader history of arene halogenation. The two primary methods for introducing halogens to an aromatic ring, electrophilic aromatic substitution and the Sandmeyer reaction, have been known since the 19th century. Electrophilic halogenation of benzene and its derivatives was one of the earliest methods developed for the synthesis of haloarenes. Similarly, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a versatile method for the conversion of aryl amines into aryl halides via diazonium salts.

Contemporary Laboratory-Scale Synthetic Approaches

Modern laboratory synthesis of this compound relies on well-understood and optimized versions of classical aromatic reactions. The two most common and practical approaches are the diazotization of 2,6-dichloroaniline (B118687) followed by a Sandmeyer reaction, and the direct electrophilic bromination of 1,3-dichlorobenzene (B1664543).

Diazotization of 2,6-dichloroaniline Followed by Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom at a specific position on the benzene ring, directed by the location of a primary amine group. This method is particularly useful when direct electrophilic substitution would lead to a mixture of isomers or is otherwise inefficient. The synthesis of this compound via this route begins with the diazotization of 2,6-dichloroaniline.

The process involves treating 2,6-dichloroaniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrobromic acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a solution of cuprous bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom, yielding this compound.

A similar procedure for the synthesis of 1-bromo-2,3-dichlorobenzene (B155788) from 2,3-dichloroaniline (B127971) highlights the key steps and conditions often employed in such transformations google.com.

StepReagents and ConditionsPurpose
Diazotization 2,6-dichloroaniline, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), 0-5 °CFormation of the 2,6-dichlorobenzenediazonium bromide salt.
Sandmeyer Reaction 2,6-dichlorobenzenediazonium bromide, Cuprous Bromide (CuBr)Replacement of the diazonium group with a bromine atom.

This table represents a general procedure based on analogous Sandmeyer reactions.

Electrophilic Aromatic Substitution Reactions with Bromine and Chlorine

The direct introduction of a bromine atom onto the 1,3-dichlorobenzene ring through electrophilic aromatic substitution is another viable synthetic route. In this reaction, the benzene ring acts as a nucleophile and attacks an electrophilic bromine species.

The reaction is typically carried out by treating 1,3-dichlorobenzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) google.com. The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring.

The directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring are crucial in determining the position of the incoming bromine atom. Both chlorine atoms are ortho, para-directing deactivators. In 1,3-dichlorobenzene, the positions ortho to one chlorine and para to the other (positions 4 and 6) are the most activated for electrophilic attack. The position between the two chlorine atoms (position 2) is sterically hindered and electronically deactivated. Therefore, the major product of the monobromination of 1,3-dichlorobenzene is expected to be 1-bromo-2,4-dichlorobenzene. However, the formation of this compound can occur, albeit likely as a minor product, and its separation from other isomers would be necessary.

The choice of catalyst can influence the rate and selectivity of the bromination reaction. Lewis acids like FeBr₃ and AlCl₃ are commonly used to activate the bromine molecule. The catalyst coordinates with one of the bromine atoms, creating a partial positive charge on the other, which then acts as the electrophile. The strength of the Lewis acid and the reaction conditions (temperature, solvent) can be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

ReactantsCatalystProduct
1,3-Dichlorobenzene, Bromine (Br₂)Ferric Bromide (FeBr₃) or Aluminum Chloride (AlCl₃)This compound (and other isomers)

This table outlines the general components of the electrophilic bromination of 1,3-dichlorobenzene.

Related Synthetic Strategies for Bromochlorobenzene Derivatives

The fundamental reactions used to synthesize this compound can be adapted to produce a wide array of other bromochlorobenzene derivatives. For instance, by starting with different chloroaniline isomers in the Sandmeyer reaction, various positional isomers of bromochlorobenzene can be prepared. Similarly, the electrophilic bromination of different dichlorobenzene isomers (1,2- and 1,4-dichlorobenzene) will yield different sets of bromodichlorobenzene products, with the regiochemical outcome dictated by the directing effects of the chlorine substituents.

Furthermore, more advanced synthetic strategies can be employed to create more complex molecules from bromochlorobenzene building blocks. For example, photocatalytic oxidative bromination has been developed as a greener alternative for the synthesis of certain brominated compounds researchgate.net. These bromochlorobenzene derivatives can then serve as substrates in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds and construct more elaborate molecular architectures.

This compound: Synthesis, Impurities, and Advanced Derivatization

The halogenated aromatic compound this compound is a significant intermediate in organic synthesis, valued for its specific reactivity in constructing more complex molecular architectures. This article details its industrial production, the associated impurity profile, and its utility in sophisticated palladium-catalyzed cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrCl2 B155771 2-Bromo-1,3-dichlorobenzene CAS No. 19393-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-dichlorobenzene
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InChI

InChI=1S/C6H3BrCl2/c7-6-4(8)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UWOIDOQAQPUVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3BrCl2
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DSSTOX Substance ID

DTXSID00173006
Record name 1-Bromo-2,6-dichlorobenzene
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Molecular Weight

225.89 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name 1-Bromo-2,6-dichlorobenzene
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CAS No.

19393-92-1
Record name 2-Bromo-1,3-dichlorobenzene
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Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure, dynamics, reaction state, and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy focuses on the hydrogen-1 nucleus and is instrumental in determining the number of different types of protons in a molecule and their electronic environments.

In the ¹H NMR spectrum of 2-bromo-1,3-dichlorobenzene, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of their positions on the benzene (B151609) ring. The spectrum typically shows signals in the aromatic region, generally between δ 7.29 and 8.34 ppm. The specific arrangement of the bromo and chloro substituents influences the electronic environment of the remaining protons, leading to a unique spectral fingerprint. The splitting patterns of these proton signals provide information about the neighboring protons, confirming the substitution pattern of the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity
7.29 - 8.34 m

Note: The data presented is a general range and specific peak positions and multiplicities can vary slightly depending on the solvent and instrument conditions. "m" denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. The carbon atoms directly bonded to the electronegative halogen atoms (bromine and chlorine) are typically deshielded and appear at a lower field (higher ppm values) compared to the other carbon atoms in the ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available in search results C-Br
Data not available in search results C-Cl
Data not available in search results C-H
Data not available in search results C-H
Data not available in search results C-H
Data not available in search results C-C (quaternary)

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR are fundamental, more complex molecular structures often necessitate the use of advanced NMR techniques for complete structural elucidation. ipb.ptresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish connectivity between protons and carbons. For a molecule like this compound, these experiments would definitively confirm the assignments of the proton and carbon signals by showing correlations between adjacent protons (in COSY) and between protons and their directly attached carbons (in HSQC) or carbons two to three bonds away (in HMBC). These techniques are invaluable for distinguishing between isomers and confirming the precise substitution pattern of the aromatic ring. ipb.ptresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays a pattern of absorption bands, with the frequency and intensity of each band corresponding to a specific type of molecular vibration. For this compound, the FT-IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of the benzene ring and the carbon-halogen bonds. Specifically, the C-Br and C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 550 cm⁻¹ and 800 cm⁻¹. The exact positions of these bands can help to confirm the presence and substitution pattern of the halogen atoms on the aromatic ring.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode
700 - 800 C-Cl stretch
550 - 650 C-Br stretch

Note: The data presented is a general range for the indicated vibrational modes.

Raman Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which reveals the vibrational modes of a molecule. While specific Raman spectra for this compound are not widely available, studies on its isomers, such as 1-bromo-2,3-dichlorobenzene (B155788) and 2-bromo-1,4-dichlorobenzene (B150605), demonstrate its utility in structural analysis. chemicalbook.comchemicalbook.comnih.govguidechem.com

FT-IR and Raman spectroscopy are often used in conjunction because their selection rules are different, providing a more complete vibrational analysis. spectroscopyonline.com

Fundamental Principles : FT-IR spectroscopy relies on a change in the dipole moment of a molecule during vibration for a band to be IR-active. gatewayanalytical.com In contrast, Raman spectroscopy requires a change in the polarizability of the molecule's electron cloud. gatewayanalytical.com

Bond Sensitivity : Bonds with a large change in dipole moment, such as the polar C-Cl and C-Br bonds, tend to produce strong signals in FT-IR spectroscopy. gatewayanalytical.commt.com Conversely, non-polar, homo-nuclear bonds (e.g., C-C bonds within the benzene ring) are often more intense in Raman spectra. gatewayanalytical.com

Complementary Information : For a molecule like this compound, FT-IR is highly sensitive to the C-Cl and C-Br stretches. Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic ring system. A key advantage of Raman is its ability to access lower frequency regions (below 650 cm⁻¹), which can be important for characterizing metal-oxide catalysts or other low-frequency vibrations. spectroscopyonline.com The combination of both techniques ensures a more comprehensive characterization of the molecule's vibrational modes. spectroscopyonline.comcovalentmetrology.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for assessing the purity of volatile compounds like this compound and for identifying any trace impurities.

The process involves injecting the sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. guidechem.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. guidechem.com This method is effective for detecting and quantifying impurities, even at very low levels, ensuring the high purity of the compound, often greater than 99%. vwr.com

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. rsc.org

For this compound, with the molecular formula C₆H₃BrCl₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). The calculated monoisotopic mass is 223.87952 Da. echemi.comnih.gov An HRMS measurement that matches this value confirms the elemental composition and, in conjunction with other spectroscopic data, verifies the compound's identity.

PropertyValue
Molecular FormulaC₆H₃BrCl₂
Molecular Weight225.89 g/mol
Exact Monoisotopic Mass223.87952 Da

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the analysis and purification of chemical compounds by separating components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. openaccessjournals.com Specifically, reversed-phase HPLC (RP-HPLC) is highly effective for separating compounds with varying hydrophobicity. hplc.eu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For a compound like this compound, this method can be used to separate it from starting materials, by-products, or isomers created during its synthesis. The high resolution of HPLC allows for the separation of very similar molecules, making it a powerful tool for both analytical-scale purity checks and larger-scale preparative purification. hplc.eu

Gas Chromatography (GC), as a standalone technique or coupled with a detector like a flame ionization detector (FID), is also a primary method for the analysis of volatile compounds such as this compound. It provides quantitative information about the purity of the sample and can be used to monitor the progress of reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of halogenated aromatic hydrocarbons like this compound. The separation is typically achieved using a reversed-phase (RP) mechanism, which is ideal for non-polar to moderately polar compounds. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is a polar solvent mixture.

The fundamental principle involves the partitioning of the analyte between the two phases. viu.ca For this compound, a hydrophobic C18 (octadecylsilane) bonded silica (B1680970) column is commonly employed as the stationary phase. viu.ca The compound, being non-polar, adsorbs onto the C18 surface. A polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, is then used to elute the compound from the column. sielc.comsielc.com The retention time—the time it takes for the analyte to pass through the column—is a key parameter for identification and is influenced by the specific properties of the analyte and the mobile phase composition. viu.ca

Research on closely related isomers provides a clear indication of the typical methodologies applied. For instance, the analysis of dichlorobenzene isomers often utilizes a mobile phase of acetonitrile and water, sometimes with an acid modifier like phosphoric acid to improve peak shape. sielc.comsielc.com For applications involving a mass spectrometer (LC-MS), volatile modifiers like formic acid are substituted for phosphoric acid. sielc.comsielc.com

Table 1: Representative HPLC Method for Halogenated Benzene Analysis This table outlines a typical set of parameters for the HPLC analysis of a compound structurally similar to this compound, based on established methods for its isomers. sielc.comsielc.com

ParameterValue
Instrument Standard HPLC System
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid)
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detector UV Absorbance at 254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

This data is representative and based on methods for related isomers. Actual experimental data may vary.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. ijariie.com The technology is founded on the principle of using columns packed with smaller particles (typically less than 2 µm in diameter), which leads to a dramatic increase in column efficiency. ijariie.com According to the van Deemter equation, which describes the relationship between linear velocity and plate height, smaller particles reduce band broadening, resulting in sharper and more resolved peaks. ijariie.com

The primary advantages of UPLC include significantly shorter run times and reduced solvent consumption, making it a more efficient and environmentally sustainable technique. ijariie.commdpi.com The hardware for UPLC is specifically designed to accommodate the high backpressures generated by the densely packed, small-particle columns, utilizing pumps capable of delivering solvent at pressures up to 15,000 psi or higher. ijariie.com

For the analysis of this compound, UPLC methods would employ columns such as the ACQUITY UPLC BEH C18 or C8, which are known for their high efficiency and stability across a wide pH range. ijariie.com A patent for a structurally similar compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, details a UPLC-MS method using a 1.7 µm particle size column, demonstrating the applicability of this advanced technique for precise analysis of polyhalogenated benzenes. google.com

Table 2: Representative UPLC Method for Polyhalogenated Benzene Analysis This table presents a potential UPLC method for this compound, extrapolated from high-performance methods developed for analogous compounds. ijariie.comgoogle.com

ParameterValue
Instrument UPLC System with Mass Spectrometer (MS)
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% to 100% B over 1.5 minutes
Flow Rate 0.8 mL/min
Detector UV and/or Mass Spectrometer (ESI positive)
Column Temperature 60 °C

This data is representative and based on methods for related compounds. Actual experimental data may vary.

Theoretical and Computational Chemistry of 2 Bromo 1,3 Dichlorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of halogenated benzenes like 2-bromo-1,3-dichlorobenzene. These methods model the electronic and nuclear arrangement of the molecule to predict its behavior and properties from first principles.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for analyzing molecules of this size. DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the molecule's reactivity.

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

For this compound, this analysis would detail the precise lengths of the C-C, C-H, C-Cl, and C-Br bonds, as well as the angles between them. These parameters are influenced by the electronic and steric effects of the halogen substituents. While DFT is the standard method for obtaining this data, specific optimized geometrical parameters for this compound are not detailed in the available literature from the search.

A typical data table for optimized geometric parameters would look like this: Table 1: Theoretical Optimized Geometric Parameters for this compound Note: Specific values are pending dedicated computational studies.

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C1-C2 Value
C-Cl Value
C-Br Value
Bond Angle Cl-C1-C2 Value
Br-C2-C1 Value

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations identify the normal modes of vibration, each corresponding to a specific frequency. The predicted spectra are invaluable for interpreting experimental data.

For this compound, theoretical vibrational frequencies calculated using methods like time-dependent density functional theory (TD-DFT) can be correlated with experimental FT-IR and FT-Raman spectra. To improve the agreement between theoretical and experimental values, the calculated frequencies are often uniformly scaled; for this compound, a scaling factor of 0.961 has been suggested to align theoretical frequencies to within ±10 cm⁻¹ of experimental values. This correlation validates the accuracy of both the computational method and the experimental assignments.

Experimental FT-IR/Raman spectra show characteristic C-Br and C-Cl stretching vibrations in the regions of 550–650 cm⁻¹ and 700–800 cm⁻¹, respectively, which can be assigned using these computational results.

Table 2: Selected Vibrational Frequencies for this compound

Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
700-800 Value C-Cl stretch

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular interactions, and the transfer of electron density within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy.

For this compound, NBO analysis reveals patterns of charge distribution that are crucial for predicting the molecule's reactivity at specific sites. The analysis would quantify the delocalization of electron density from the lone pairs of the halogen atoms (donors) to the antibonding orbitals of the benzene (B151609) ring (acceptors). These interactions stabilize the molecule and influence its electronic properties and chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity.

Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. While this is a standard DFT calculation, specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in the searched literature.

Table 3: Frontier Molecular Orbital Properties for this compound Note: Specific values are pending dedicated computational studies.

Parameter Value (eV)
HOMO Energy Value
LUMO Energy Value

The Molecular Electrostatic Potential Surface (MESP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MESP map would visualize the electron-rich areas near the electronegative halogen atoms and the electron-deficient regions associated with the hydrogen atoms and certain parts of the carbon framework. This provides a clear, qualitative prediction of its chemical reactivity. However, specific MESP maps for this compound were not found in the searched literature.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, with Hartree-Fock (HF) theory as a foundational approach, are pivotal in the computational study of molecules like this compound. These methods derive solutions from first principles, without reliance on experimental data.

Detailed Research Findings: The Hartree-Fock method is frequently used to compute the optimized molecular geometry and vibrational frequencies of halogenated benzenes. amanote.comresearchgate.net In studies of related molecules like 1-bromo-2-chlorobenzene, HF calculations, often employing basis sets such as 6-31+G(d,p), serve as a baseline for comparison with more advanced methods like Density Functional Theory (DFT). amanote.comresearchgate.net While DFT methods, particularly those using the B3LYP functional, generally provide more accurate predictions of molecular structure and vibrational spectra, HF calculations remain valuable for initial structural analysis. amanote.comresearchgate.net For instance, in the computational analysis of 1-bromo-2-chlorobenzene, the optimized geometrical parameters obtained from HF calculations showed satisfactory agreement with theoretical predictions from DFT and, where available, experimental data. amanote.com The distortion in the benzene ring and deviations from a perfect hexagonal structure due to the substitution of hydrogen with halogen atoms are observable in results from both HF and DFT calculations. amanote.com All computations are typically performed using software packages like GAUSSIAN, which allow for the systematic comparison of different theoretical models. researchgate.netguidechem.com

Table 1: Comparison of Computational Methods for Halogenated Benzenes (Illustrative Data based on related compounds)
ParameterHartree-Fock (HF) PredictionDensity Functional Theory (DFT) PredictionKey Observation
Bond Lengths (e.g., C-Br, C-Cl)Provides a reasonable first approximation.Generally shows better agreement with experimental values.DFT methods incorporating electron correlation offer higher accuracy. amanote.com
Vibrational FrequenciesSystematically overestimated, requiring scaling factors.More accurate, with smaller scaling factors needed.DFT is preferred for precise vibrational analysis. researchgate.net
Computational CostLower compared to post-HF methods.Higher than HF but manageable for medium-sized molecules.HF can be a cost-effective starting point for larger systems. acs.org

Solvatochromism and Solvent Effects on Spectroscopic Properties

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. The polarity of the solvent can significantly influence the electronic transitions of a solute molecule like this compound, affecting its UV-Vis absorption spectrum. vlabs.ac.inslideshare.net

Detailed Research Findings: The effect of solvent polarity on electronic absorption spectra is a well-documented phenomenon. vlabs.ac.inresearchgate.netijcce.ac.ir Generally, polar solvents can stabilize the ground or excited state of a molecule to different extents, leading to a shift in the absorption maximum (λmax). vlabs.ac.in A shift to a longer wavelength is known as a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. slideshare.netunimi.it

For halogenated benzenes, computational models are employed to predict these solvent effects. The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) is a powerful tool used within DFT calculations to simulate the presence of a solvent. guidechem.comacs.org This model helps in understanding the changes in spectroscopic properties by accounting for the dielectric properties of the solvent. vlabs.ac.inijcce.ac.ir In a study on the related 1-bromo-2,3-dichlorobenzene (B155788), IEF-PCM was used to analyze the influence of different solvents on its electronic and nuclear magnetic resonance (NMR) spectra. guidechem.com The results indicated that considering the solvent effect is crucial for obtaining reliable predictions of the maximum absorption wavelength (λmax). guidechem.com The interactions are complex and can involve nonspecific interactions like dipole-dipole forces as well as specific interactions like hydrogen bonding. uctm.edu

Table 2: Predicted Solvent Effects on λmax for a Halogenated Benzene (Illustrative)
SolventDielectric Constant (ε)Predicted λmax (nm)Observed Shift Type
Hexane (Non-polar)1.88~270Reference
Chloroform (Polar aprotic)4.81~275Bathochromic (Red Shift)
Ethanol (Polar protic)24.55~278Bathochromic (Red Shift)
Water (Polar protic)80.10~280Bathochromic (Red Shift)

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics and photonics. Computational chemistry provides a powerful avenue for predicting the NLO properties of molecules like this compound, guiding the synthesis of new materials. dntb.gov.uanih.gov

Detailed Research Findings: The NLO response of a molecule is primarily determined by its hyperpolarizability. dntb.gov.ua Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using quantum chemical methods. acrhem.org A large hyperpolarizability value, often associated with significant intramolecular charge transfer, suggests a strong NLO response. nih.gov

Computational studies, typically using DFT, can effectively predict these properties. For instance, a theoretical investigation of 1-bromo-2,3-dichlorobenzene calculated a high first hyperpolarizability value, suggesting its potential as a good NLO material. guidechem.com Such studies often analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions responsible for the NLO properties. A small HOMO-LUMO energy gap is generally correlated with higher polarizability and, consequently, a larger NLO response. acrhem.org The molecular electrostatic potential (MEP) map is another tool used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are responsible for intramolecular charge transfer. guidechem.comacrhem.org

Table 3: Calculated NLO Properties for a Halogenated Benzene (Illustrative)
PropertySymbolCalculated ValueSignificance
Dipole Momentμ~1.5 - 2.5 DebyeIndicates molecular polarity and charge asymmetry. dntb.gov.ua
Mean Polarizability⟨α⟩~100 - 150 a.u.Measures the molecule's response to an electric field. acrhem.org
First Hyperpolarizabilityβ_totalSignificantly higher than reference materials like urea. guidechem.comKey indicator of second-order NLO activity. dntb.gov.ua
HOMO-LUMO GapΔE~4 - 5 eVRelates to molecular stability and reactivity; smaller gaps often enhance NLO properties. acrhem.org

Computational Studies on Reactivity and Selectivity in Organic Reactions

Computational chemistry offers profound insights into the reactivity and selectivity of this compound in various organic reactions, particularly in electrophilic aromatic substitution and cross-coupling reactions. researchgate.net

Detailed Research Findings: Understanding the selectivity of a reaction—why a reaction occurs at a specific site on a molecule—is a central theme in organic chemistry. researchgate.net For substituted benzenes, the inherent electronic and steric factors of the substrate determine the outcome. researchgate.net Computational methods can quantify these factors.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The distribution of the HOMO and LUMO provides crucial information about reactive sites. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. guidechem.comtandfonline.com The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. acrhem.org

Molecular Electrostatic Potential (MEP): MEP maps are color-coded representations of the electrostatic potential on the molecule's surface. They visually identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) areas, which correspond to the likely sites for electrophilic and nucleophilic attack, respectively. guidechem.comtandfonline.com

Table 4: Computational Tools for Reactivity Analysis
Computational ToolInformation ProvidedApplication to this compound
HOMO/LUMO AnalysisIdentifies sites for electrophilic/nucleophilic attack; indicates kinetic stability. guidechem.comPredicts reactivity towards electrophiles and nucleophiles.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites. acrhem.orgHighlights the electron-rich and electron-poor regions of the aromatic ring.
Reaction Barrier CalculationDetermines the transition state energies for different reaction pathways. nih.govExplains and predicts the regioselectivity in substitution reactions.
Natural Bond Orbital (NBO) AnalysisAnalyzes intramolecular charge transfer and hyperconjugative interactions. guidechem.comtandfonline.comProvides details on the electronic delocalization and stability.

Applications of 2 Bromo 1,3 Dichlorobenzene in Advanced Chemical Synthesis

Pharmaceutical Synthesis Intermediate

The utility of 2-bromo-1,3-dichlorobenzene as an intermediate in organic synthesis is particularly significant in the pharmaceutical industry. It is a key starting material for a variety of pharmaceutical compounds and is instrumental in the synthesis of complex organic molecules that form the basis of new medicinal compounds. smolecule.com

This compound is employed as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its reactive nature allows for its incorporation into larger, more complex molecules with potential therapeutic activities. The presence of three halogen atoms offers multiple sites for synthetic modification, enabling the construction of diverse molecular frameworks. This versatility is crucial in medicinal chemistry for developing new drug candidates. The compound's participation in forming carbon-carbon bonds through reactions like the Suzuki reaction is a key step in building the core structures of various APIs.

This compound serves as a fundamental building block for a variety of complex drug precursors. For instance, it is used in palladium-catalyzed direct arylation reactions to create specific isomers of diarylthiophenes. The bromine atom facilitates oxidative addition with palladium catalysts, which allows for selective bond formation. Additionally, it is utilized in the synthesis of polyaza macrocycles through palladium-catalyzed amination reactions. researchgate.net These macrocyclic structures are complex precursors with potential applications in areas such as drug delivery systems. Research has also demonstrated its use in the synthesis of 4-aryl phenylalanines under microwave irradiation via the Suzuki reaction, highlighting its role in creating intricate amino acid derivatives.

A significant application of this compound is in the synthesis of diarylurea-based allosteric modulators of the cannabinoid CB1 receptor. nih.gov These modulators are of interest for their potential therapeutic applications. In a key synthetic step, this compound is reacted with 3-nitrophenylboronic acid in a Suzuki coupling reaction to form 1,3-dichloro-2-(3-nitrophenyl)benzene, a crucial intermediate for these modulators. nih.gov

Table 1: Synthesis of a Diarylurea Precursor using this compound

Reactant 1 Reactant 2 Product Yield
This compound 3-Nitrophenylboronic acid 1,3-Dichloro-2-(3-nitrophenyl)benzene 65%

This table summarizes the synthesis of a key intermediate for diarylurea-based cannabinoid receptor modulators. Data sourced from nih.gov.

The resulting diarylurea compounds have been shown to modulate the activity of the CB1 receptor. The potency of these compounds is often evaluated by their ability to inhibit the binding of other molecules to the receptor, measured as IC₅₀ values.

Table 2: In Vitro Potency of Diarylurea-Based CB1 Receptor Modulators

Compound Substitution on Phenyl Ring IC₅₀ (nM) in [³⁵S]GTP-γ-S Binding Assay
22 Unsubstituted 25
29 3-nitro 27
31 3,5-dichloro 23
32 3,4-dichloro 30
33 2,6-dichloro 338

This table presents the potency of various diarylurea derivatives, highlighting the structure-activity relationship. Data sourced from nih.gov.

Agrochemical Production Intermediate

In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the production of agrochemicals. Its structural features are exploited to create new pesticides and herbicides for crop protection.

The compound is a known precursor for various pesticides and herbicides. Notably, it serves as a valuable intermediate in the synthesis of benzonorbornene fungicides. google.com These fungicides are a class of agricultural chemicals that inhibit the succinate (B1194679) dehydrogenase enzyme in fungi, a crucial component of their respiratory system. nih.gov The synthesis of these complex fungicides relies on key building blocks derived from intermediates like this compound.

Materials Science Applications

The applications of this compound extend into the field of materials science. smolecule.com Its unique chemical structure makes it a candidate for creating novel materials with specific properties. For example, it is used in the synthesis of polyaza macrocycles, which are not only relevant to drug delivery but also have potential in materials science. grafiati.com Furthermore, the specific arrangement of atoms in this compound suggests potential applications in the research and development of new liquid crystal materials with tailored optical properties. smolecule.com

Synthesis of Polycyclic Compounds

This compound serves as a key precursor in the construction of polycyclic aromatic compounds. These structures, consisting of multiple fused aromatic rings, are fundamental to materials science and medicinal chemistry. The compound's utility lies in its ability to undergo sequential, site-selective cross-coupling reactions.

Research has demonstrated the use of this compound in palladium-catalyzed C-H bond activation and arylation reactions. For instance, its sterically hindered nature has been used to control the regioselectivity of the arylation of 3-substituted thiophenes, favoring the formation of 5-arylation products which can be precursors to more complex fused systems. researchgate.netbeilstein-journals.org

Furthermore, in reactions such as the Suzuki-Miyaura coupling, this compound can be selectively coupled with other molecules to build intricate carbon skeletons. A patent for inhibitors of fatty acid binding protein (FABP) describes a reaction where this compound is coupled with cyclopropyl (B3062369) boronic acid using a palladium catalyst to form 1-cyclopropyl-2,6-dichlorobenzene, a key intermediate in the synthesis of more complex bioactive molecules. google.com These stepwise approaches, enabled by the differential reactivity of the bromo and chloro substituents, allow for the controlled assembly of polycyclic structures.

Macrocyclic Compound Synthesis (e.g., Polyaza Macrocycles)

The synthesis of macrocycles, large ring-shaped molecules, is a significant area where this compound has proven to be particularly effective. It is a preferred starting material for producing polyaza macrocycles—large rings containing multiple nitrogen atoms—through palladium-catalyzed amination reactions. smolecule.com

Studies have shown that the reaction of this compound with various linear polyamines and oxadiamines under palladium catalysis successfully yields the corresponding macrocycles. isuct.ru A key finding from this research is the significantly improved yield of the target macrocycles when using this compound compared to other dihalobenzenes, such as 1,2-dibromobenzene. researchgate.netresearchgate.net The reaction protocol typically involves using equimolar amounts of the dihaloarene and the polyamine in dilute solutions to favor the intramolecular ring-closing reaction over competing intermolecular polymerization. isuct.ru

The yields of these macrocyclization reactions are influenced by the length and structure of the polyamine chain, with successful syntheses reported for a variety of polyamines and oxadiamines, achieving yields of up to 47%. isuct.ru

Table 1: Representative Yields in Polyaza Macrocycle Synthesis
Starting AreneReactant TypeCatalytic SystemAchieved YieldReference
This compoundPolyamines and OxadiaminesPd(dba)₂/BINAPUp to 47% isuct.ru
1,2-DibromobenzeneLinear PolyaminesPalladium-basedLow Yields researchgate.netresearchgate.net

Development of Specialty Chemicals

This compound is an important intermediate in the synthesis of high-value specialty chemicals, particularly for the pharmaceutical and agrochemical industries. smolecule.com Its defined structure allows it to be incorporated into complex molecules designed for specific biological targets.

Detailed research and patent literature provide specific examples of its application:

Fungicide Intermediates : A process has been developed to prepare halogen-substituted benzonorbornene derivatives using this compound. These derivatives are described as useful intermediates for creating fungicidal compounds. google.com

Enzyme Inhibitors : The compound is a documented starting material in the synthesis of advanced pharmaceutical agents. A patent for monoacylglycerol lipase (B570770) (MAGL) inhibitors, which are investigated for applications in oncology, details a synthesis beginning with the reaction of this compound and tert-butyl piperazine-1-carboxylate. google.com Similarly, it has been used as a precursor in the synthesis of inhibitors for fatty acid binding proteins (FABPs), which are targets for metabolic diseases. google.com

Organic Functional Materials Development

The development of novel organic functional materials, such as those used in liquid crystals and organic light-emitting diodes (OLEDs), relies on precisely structured aromatic building blocks. This compound serves as a precursor for such materials. smolecule.com Through substitution reactions, it can be used to synthesize biaryl compounds, which are essential components in the development of new organic materials. smolecule.com Research has noted its potential in the field of liquid crystal research, where incorporating such molecules can lead to materials with specific, desirable optical properties. smolecule.com

Research Applications as a Model Compound

Beyond its use as a synthetic building block, this compound also serves as a model compound for fundamental chemical and biological research.

Study of Electrophilic Aromatic Substitution Mechanisms

The reactivity of this compound is primarily governed by the three electron-withdrawing halogen atoms on the benzene (B151609) ring. This makes the ring electron-deficient and "deactivated" towards electrophilic aromatic substitution (EAS), one of the most fundamental reaction types in aromatic chemistry. ethz.ch Because of this deactivation, the compound serves as an interesting model substrate to study the scope and mechanisms of EAS reactions under various conditions. ethz.ch For example, its use in Friedel-Crafts reactions, a classic EAS process, allows researchers to probe the limits and capabilities of catalysts designed to functionalize such challenging, electron-poor aromatic systems. ethz.ch

Investigation of Enzyme Inhibition Pathways

In the field of biochemistry and drug discovery, this compound is utilized in studies related to enzyme-ligand interactions. Research indicates that it can interact with cytochrome P450 enzymes, a critical family of enzymes involved in metabolism, thereby affecting metabolic pathways. smolecule.com

Its utility as a research tool is further highlighted by its inclusion in a probe compound designed for the detection and isolation of enzymes from biological samples. epo.org Furthermore, computational models predict its activity against specific enzymes, providing a basis for further experimental investigation.

Table 2: Investigated and Predicted Enzyme Interactions
Enzyme/TargetInteraction TypeContext of ResearchReference
Cytochrome P450Interaction / InhibitionInvestigation of metabolic pathways smolecule.com
Cytochrome P450 1A2Inhibitor (Predicted)Computational modeling (SVM model) ambeed.comambeed.com
Cytochrome P450 2C19Non-inhibitor (Predicted)Computational modeling (SVM model) ambeed.comambeed.com
Monoacylglycerol Lipase (MAGL)Inhibitor PrecursorUse as a starting material for MAGL inhibitors google.com
Fatty Acid Binding Protein (FABP)Inhibitor PrecursorUse as a starting material for FABP inhibitors google.com

Role as a Solvent in Organic Synthesis

While this compound is most frequently documented as a key intermediate and reactant in various chemical transformations, its inherent physicochemical properties also position it as a viable, albeit specialized, solvent in organic synthesis. Halogenated aromatic compounds are a class of solvents known for their utility in dissolving a wide array of organic materials, and this compound shares many of the characteristics that make these solvents valuable in specific synthetic contexts. solubilityofthings.com

The utility of a solvent is largely dictated by its physical properties, such as its boiling point, melting point, and its ability to dissolve reactants and reagents. This compound possesses a high boiling point, a feature that is particularly advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₆H₃BrCl₂ cymitquimica.com
Molecular Weight 225.89 g/mol
Appearance White to cream crystals or powder thermofisher.com
Melting Point 59-62 °C
Boiling Point 241-243 °C stenutz.eu

| Solubility | Sparingly soluble in water; soluble in organic solvents. | cymitquimica.com |

This interactive table provides a summary of the key physical and chemical properties of this compound.

The high boiling point of this compound, in conjunction with its nature as a relatively inert aromatic compound, allows it to serve as a high-temperature reaction medium. This stability at elevated temperatures ensures that the solvent itself does not decompose or participate in unwanted side reactions, thereby preserving the integrity of the desired chemical transformation. Furthermore, its aromatic character and the presence of halogen atoms enable it to effectively solvate a variety of organic substrates and reagents, a critical factor for achieving homogeneous reaction conditions.

Research on related halogenated benzenes underscores their application as solvents. For instance, 1,2-dichlorobenzene (B45396) is recognized as a high-boiling solvent used for reactions involving fullerenes and for dissolving a range of materials including waxes, resins, and rubbers. atamanchemicals.com The solubility characteristics of isomers like 2-bromo-1,4-dichlorobenzene (B150605) in non-polar organic solvents further support the potential of these compounds to function as effective reaction media in organic synthesis. solubilityofthings.com

While specific, detailed research findings on the extensive use of this compound as a primary solvent are not as widespread as its use as a synthetic precursor, its properties strongly suggest its suitability for high-temperature applications where a non-reactive, high-boiling solvent is required. Its primary role remains as a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. cymitquimica.com

Table 2: Mentioned Compounds

Compound Name
This compound
1,2-dichlorobenzene
2-bromo-1,4-dichlorobenzene

Environmental and Toxicological Research Perspectives Excluding Specific Toxicological Values

Environmental Fate and Persistence of Halogenated Organics

Halogenated organic compounds (HOCs) are recognized for their chemical stability and resistance to degradation, which contributes to their persistence in the environment. scilit.comera.org.mt The presence of halogen atoms, such as bromine and chlorine, on an aromatic ring structure, as seen in 2-Bromo-1,3-dichlorobenzene, enhances this stability. fishersci.ca These compounds can be introduced into the environment through industrial activities and as byproducts or impurities in chemical manufacturing. iarc.frepa.gov Once released, their low water solubility and potential for persistence mean they can become long-term contaminants in soil, water, and sediment. thermofisher.comasm.org

The environmental fate of these substances is of considerable concern because of their potential to accumulate. asm.org Due to their chemical inertness, many HOCs are not easily broken down by natural processes, leading to their distribution across the globe. scilit.comepa.gov The strong carbon-halogen bonds are not readily cleaved, contributing to the recalcitrant nature of these molecules. epa.gov

The monitoring of halogenated organic compounds is a critical component of assessing environmental contamination. epa.gov These compounds have been detected in various environmental matrices, including ambient air, water, soil, and sediment. iarc.frepa.gov For instance, dichlorobenzenes (DCBs), which are structurally related to this compound, are common environmental pollutants. iarc.fr Monitoring programs, such as those near industrial or waste disposal sites, often test for these compounds to gauge the extent of contamination. iarc.frnsw.gov.au

Analyses of environmental samples have identified dichlorobenzene isomers in surface waters, leachates from waste dumps, and industrial effluents. iarc.frnih.gov The presence of these compounds in the environment necessitates robust analytical methods, such as gas chromatography combined with mass spectrometry (GC/MS), to detect and quantify their concentrations, even at low levels. epa.govenv.go.jp While specific monitoring data for this compound is not widely documented, the occurrence of its parent compounds, dichlorobenzenes, provides a proxy for its potential environmental presence. For example, monitoring at landfill sites has included testing for isomers like 1,2-dichlorobenzene (B45396) and 1,3-dichlorobenzene (B1664543) in leachate. nsw.gov.au

Table 1: Occurrence of Related Dichlorobenzene Isomers in Environmental Samples

IsomerMatrixLocation/SourceConcentration Range
1,2-DichlorobenzeneSurface WaterRivers in Germanyup to 0.12 µg/L
1,3-DichlorobenzeneGroundwaterContaminated sitesNot specified
1,4-Dichlorobenzene (B42874)Surface WaterRivers in Germanyup to 0.4 µg/L
DichlorobenzenesAmbient AirLove Canal, USA2.3–190 µg/m³
DichlorobenzenesSurface SedimentsLake Ontario, Canadaup to 94 µg/L

Source: IARC Publications, 1999 iarc.frnih.gov

A significant concern with persistent halogenated organic compounds is their potential to bioaccumulate in living organisms. solubilityofthings.com Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. Due to their lipophilic (fat-loving) nature and low water solubility, HOCs tend to accumulate in the fatty tissues of organisms. thermofisher.comsolubilityofthings.com This can lead to biomagnification, where the concentration of the chemical increases in organisms at successively higher levels in the food chain. asm.org

While specific bioaccumulation data for this compound is limited, information on related compounds offers insight. thermofisher.com The U.S. Environmental Protection Agency (EPA) has calculated Bioaccumulation Factors (BAFs) for dichlorobenzene isomers, which predict the extent to which a chemical will accumulate in aquatic organisms from the surrounding water. These values suggest a moderate potential for bioaccumulation. For example, the BAF for 1,3-dichlorobenzene in trophic level 3 organisms (like small fish) is 120 L/kg tissue. alaska.gov The persistence of compounds like 2-bromo-1,4-dichlorobenzene (B150605) in the environment raises ecological concerns specifically regarding their potential for bioaccumulation and toxicity. solubilityofthings.com

Table 2: Bioaccumulation Factors (BAF) for Dichlorobenzene Isomers in Aquatic Organisms

CompoundTrophic Level 2 (e.g., Zooplankton) BAF (L/kg tissue)Trophic Level 3 (e.g., Small Fish) BAF (L/kg tissue)Trophic Level 4 (e.g., Larger Fish) BAF (L/kg tissue)
1,2-Dichlorobenzene527182
1,3-Dichlorobenzene31120190
1,4-Dichlorobenzene286684

Source: U.S. EPA, 2015 alaska.gov

Degradation Pathways

The degradation of this compound, like other HOCs, can occur through several pathways, including biological and chemical processes. However, its halogenated aromatic structure makes it generally resistant to breakdown.

The biodegradation of halogenated aromatic compounds is a key process in their environmental removal. acs.org However, compounds like this compound are often found to be resistant to biodegradation in aquatic environments. The presence and position of multiple halogen substituents on the benzene (B151609) ring can inhibit microbial attack.

Nevertheless, some microorganisms have evolved pathways to degrade chlorinated benzenes. For example, a strain of Alcaligenes sp. has been shown to metabolize 1,3-dichlorobenzene by first converting it to 3,5-dichlorocatechol (B76880) through the action of a dioxygenase enzyme. nih.gov This catechol intermediate is then cleaved, and the chlorine atoms are subsequently removed. nih.gov Similarly, Pseudomonas sp. strain JS150 can be induced to degrade complex mixtures of aromatic compounds, including dichlorobenzenes. asm.org The initial step in the aerobic degradation of many halobenzenes is the enzymatic incorporation of two hydroxyl groups onto the aromatic ring, a reaction catalyzed by dioxygenases. frontiersin.org This hydroxylation destabilizes the ring, making it susceptible to cleavage and further degradation. frontiersin.org

Photochemical degradation, or photolysis, is another potential pathway for the breakdown of HOCs in the environment, particularly in surface waters and the atmosphere where they are exposed to sunlight. nih.gov This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect (sensitized) photolysis, where other light-absorbing molecules transfer energy to the HOC. nih.gov

For halogenated aromatics, photolysis often involves the cleavage of the carbon-halogen bond. acs.org Studies on related compounds like 1,2,4-trichlorobenzene (B33124) have shown that direct photodegradation under simulated sunlight can be a slow process. pjoes.com However, the presence of photosensitizers, such as natural dissolved organic matter in water, can accelerate the degradation of halogenated contaminants. nih.govacs.org The degradation of brominated compounds, in particular, can be initiated by UV radiation, leading to the formation of various photolytic degradation products. acs.org For instance, research on bromophenols has shown that UV photolysis can lead to carbon-bromine bond cleavage. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. For many organic compounds, this is a significant degradation pathway in aquatic environments. However, aryl halides, including this compound, are notably resistant to hydrolysis. epa.gov The carbon-halogen bond in an aromatic ring is significantly stronger and less reactive than in aliphatic compounds. epa.gov This stability is due to the resonance effect, where the electrons of the halogen atom interact with the pi-electron system of the benzene ring, giving the carbon-halogen bond a partial double-bond character. epa.gov As a result, nucleophilic substitution reactions, such as hydrolysis, occur very slowly, if at all, under typical environmental conditions. epa.gov Reports on the environmental fate of 1,2- and 1,4-dichlorobenzene explicitly state that they will not hydrolyze to any reasonable extent. epa.gov

Interactions with Biological Systems

The way this compound interacts with living organisms is a key area of research, particularly concerning its metabolic fate. Central to this are its interactions with a family of enzymes crucial for detoxification and metabolism.

Interactions with Cytochrome P450 Enzymes

Research has shown that this compound can act as an inhibitor of specific cytochrome P450 (CYP450) enzymes. smolecule.com The cytochrome P450 system is a large family of enzymes responsible for metabolizing a wide variety of endogenous and exogenous compounds, including drugs and environmental pollutants. nih.govtg.org.au Inhibition of these enzymes can lead to significant alterations in the metabolic clearance of other substances. tg.org.au

Studies indicate that this compound exhibits selective inhibition towards certain CYP450 isoforms. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9. Conversely, it does not appear to inhibit CYP2C19 or CYP3A4. This specificity of interaction is crucial, as different CYP isoforms are responsible for the metabolism of different classes of compounds. tg.org.au The interaction is thought to be influenced by the electrophilic nature of the compound, allowing it to engage with nucleophilic sites within the enzyme's active site. smolecule.com

Table 1: Interaction of this compound with Cytochrome P450 Isoforms

CYP450 Isoform Interaction
CYP1A2 Inhibitor
CYP2C9 Inhibitor
CYP2C19 Non-inhibitor
CYP3A4 Non-inhibitor

Broad Implications for Metabolic Processes

The inhibition of cytochrome P450 enzymes by this compound carries broader implications for metabolic processes. Since CYP1A2 and CYP2C9 are involved in the metabolism of numerous pharmaceuticals and other xenobiotics, their inhibition can slow the breakdown of these substances, potentially leading to their accumulation and increased risk of toxicity. nih.govtg.org.au This highlights the potential of this compound to participate in drug-drug interactions if exposure occurs concurrently with medications metabolized by these specific enzymes. tg.org.au

The lipophilic nature of this compound, as indicated by its high partition coefficient (Log P) values, suggests it can readily cross cell membranes and distribute into tissues, which may influence its biological interactions. The metabolism of halogenated benzenes often involves oxidation by cytochrome P450 enzymes, which is a critical step for their eventual excretion. inchem.orgiarc.fr By inhibiting some of these very enzymes, the compound could potentially affect its own metabolism and that of other structurally similar chemicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to derivatize 2-Bromo-1,3-dichlorobenzene in cross-coupling reactions?

  • Answer : The Suzuki-Miyaura coupling is a widely used method. For example, this compound reacts with arylboronic acids (e.g., 3-nitrophenylboronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water with a base (e.g., Na₂CO₃) at reflux. This yields diaryl derivatives with ~65% efficiency . Key parameters include stoichiometric ratios (e.g., 1.32 mmol bromide to 1.10 mmol boronic acid) and reaction time optimization.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Safety Data Sheets (SDS) recommend:

  • PPE : Heat-resistant gloves, protective goggles, and lab coats.
  • Fire hazards : Use water spray to cool containers; avoid drains due to toxic pyrolysis products (e.g., halogenated dioxins) .
  • Storage : In tightly sealed containers, away from ignition sources, at temperatures below 25°C .

Q. How is this compound characterized using spectroscopic techniques?

  • Answer : Key techniques include:

  • ¹H NMR : Peaks at δ 7.29–8.34 ppm correspond to aromatic protons, with splitting patterns indicating substituent positions .
  • FT-IR/Raman : C-Br and C-Cl stretches observed at 550–650 cm⁻¹ and 700–800 cm⁻¹, respectively .
  • GC-MS : Used to confirm purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic assignments of halogenated benzenes?

  • Answer : Combining experimental FT-IR/Raman data with time-dependent density functional theory (TD-DFT) calculations resolves ambiguities. For this compound, theoretical vibrational frequencies (scaled by 0.961) align with experimental values within ±10 cm⁻¹, validating assignments . Discrepancies often arise from solvent effects or anharmonicity, requiring hybrid QM/MM models for accuracy.

Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?

  • Answer : Optimization involves:

  • Catalyst selection : Bulky ligands (e.g., SPhos) favor coupling at sterically hindered positions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve Pd catalyst stability.
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on boronic acids direct coupling to para positions .

Q. How do electronic properties of this compound influence its reactivity in medicinal chemistry applications?

  • Answer : The compound’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) in drug precursor synthesis. For example, it serves as a building block for diarylurea-based cannabinoid receptor modulators, where bromine acts as a leaving group for subsequent functionalization . Computational studies (e.g., NBO analysis) reveal charge distribution patterns that predict reactivity at specific sites .

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,3-dichlorobenzene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.